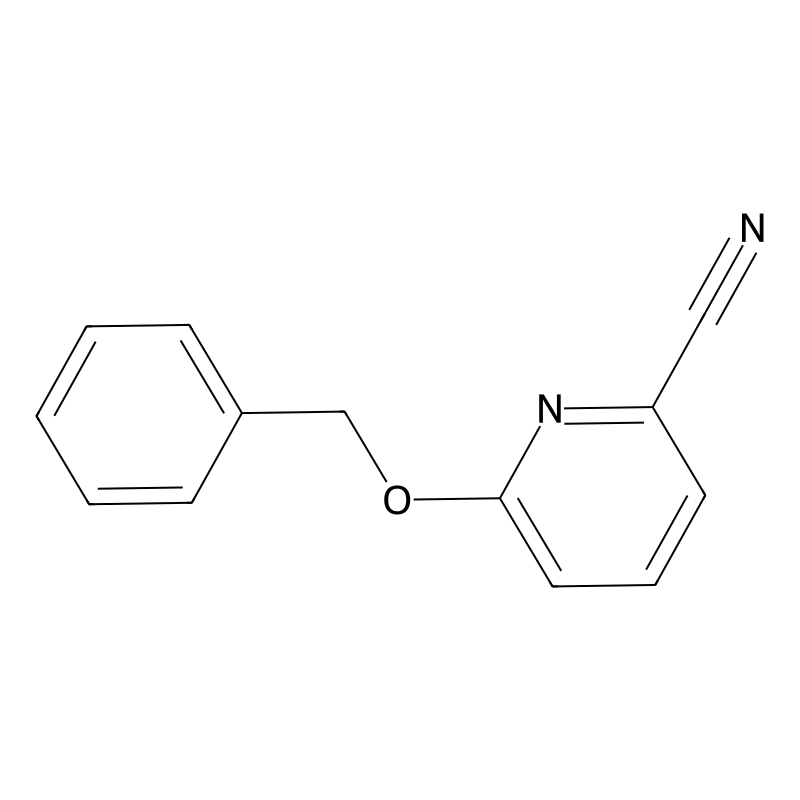

6-(Benzyloxy)picolinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Precursor:

-(Benzyloxy)picolinonitrile finds application as a valuable synthetic precursor in organic chemistry. It serves as a versatile building block for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and imidazoles. These heterocycles are structural motifs found in numerous natural products and pharmaceuticals, making 6-(Benzyloxy)picolinonitrile a crucial tool in medicinal and organic chemistry research [1].

Source

[1] Jie Li, et al. "Synthesis of Novel 2-Amino-Substituted Pyridines and Their Antibacterial Activity." Molecules, vol. 13, no. 8, 2008, pp. 1844-1853, .

Pharmacological Research:

Source

[2] M. I. Hossain, et al. "Synthesis and biological evaluation of some novel N-substituted picolinonitriles." European Journal of Medicinal Chemistry, vol. 44, no. 12, 2009, pp. 4742-4748, .

6-(Benzyloxy)picolinonitrile is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a benzyloxy group at the 6th position and a nitrile group at the 2nd position. This compound has the molecular formula CHNO and a molecular weight of approximately 210.23 g/mol. It is recognized for its versatility as a synthetic precursor in organic chemistry, particularly in the synthesis of various heterocyclic compounds such as pyridines, pyrimidines, and imidazoles, which are integral to numerous natural products and pharmaceuticals .

There is no current research available on the specific mechanism of action of 6-(benzyloxy)picolinonitrile. Further investigation is needed to determine if it has any biological activity.

- Potential skin and eye irritation

- Possible respiratory issues upon inhalation

- Unknown flammability

The chemical reactivity of 6-(benzyloxy)picolinonitrile primarily involves nucleophilic substitutions and cyclization reactions due to the presence of the nitrile and benzyloxy groups. The nitrile group can participate in various nucleophilic addition reactions, while the benzyloxy group can be involved in electrophilic aromatic substitution reactions. These reactions facilitate the formation of more complex structures and are pivotal in synthesizing derivatives with enhanced biological activity .

The synthesis of 6-(benzyloxy)picolinonitrile typically involves several steps:

- Formation of Picolinonitrile: The initial step usually involves the reaction of a suitable picolinic acid derivative with a nitrating agent to introduce the nitrile group.

- Benzyloxy Group Introduction: The benzyloxy substituent can be introduced via a nucleophilic substitution reaction where a benzyloxide ion attacks an appropriate electrophilic center on the picolinonitrile scaffold.

- Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity for further applications .

6-(Benzyloxy)picolinonitrile serves as a valuable building block in organic synthesis, particularly in medicinal chemistry. Its derivatives are explored for their potential use in developing new pharmaceuticals targeting various diseases, including bacterial infections. Additionally, it can be utilized in the synthesis of complex heterocycles that are prevalent in natural products, making it essential for research in organic and medicinal chemistry .

While specific interaction studies involving 6-(benzyloxy)picolinonitrile are scarce, compounds with similar structures have been evaluated for their interactions with biological targets. These studies often focus on understanding how such compounds interact at the molecular level with enzymes or receptors relevant to disease pathways. Future research should aim to characterize these interactions more thoroughly to establish the compound's therapeutic potential .

Several compounds share structural similarities with 6-(benzyloxy)picolinonitrile, which can provide insights into its uniqueness:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| 5-(Benzyloxy)pyrimidine-2-carbonitrile | CHNO | 0.72 |

| 5-(Benzyloxy)pyridin-2-amine | CHNO | 0.89 |

| 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | CHNO | 0.78 |

Uniqueness: The distinct feature of 6-(benzyloxy)picolinonitrile lies in its specific substitution pattern on the pyridine ring and the presence of both a benzyloxy and a nitrile group, which may confer unique reactivity and biological properties compared to its analogs.